(Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
系统IUPAC命名与结构表征
“(Z)-3-(呋喃-2-基甲基)-5-(2-氧代吲哚啉-3-亚基)-2-硫代噻唑烷-4-酮”的系统IUPAC名称基于其分子结构的系统命名规则。该名称可分解为以下部分:
- 核心骨架 :噻唑烷-4-酮(thiazolidin-4-one),即一个五元环结构,包含一个硫原子和一个氮原子,并在4号位有一个酮基。
- 取代基位置 :
- 3号位 :呋喃-2-基甲基(furan-2-ylmethyl),即呋喃环通过亚甲基连接至噻唑烷环的3号位氮原子。
- 5号位 :2-氧代吲哚啉-3-亚基(2-oxoindolin-3-ylidene),即吲哚啉环在3号位通过双键与噻唑烷环的5号位碳相连,且吲哚啉的2号位为酮基。
- 2号位 :硫代基团(thioxo),即噻唑烷环的2号位硫原子取代氧原子。
立体化学表征 :
名称中的“(Z)”表示双键的立体构型。在此化合物中,5号位的亚甲基双键(连接吲哚啉环与噻唑烷环)采取Z构型,即两个较高优先级的取代基位于双键的同侧。
结构式示意图 :
O
||
S C5-(Z)-双键-吲哚啉环
| |
N—C3-(CH2-呋喃环)
CAS登记号与别名
Properties
CAS No. |
5855-34-5 |
|---|---|
Molecular Formula |
C16H10N2O3S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[3-(furan-2-ylmethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-12(10-5-1-2-6-11(10)17-14)13-15(20)18(16(22)23-13)8-9-4-3-7-21-9/h1-7,20H,8H2 |
InChI Key |
HDXXJLFCWIPCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC4=CC=CO4)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Furan-2-ylmethylamine with Carbon Disulfide
A widely adopted method involves the reaction of furan-2-ylmethylamine with carbon disulfide (CS₂) in the presence of a ketone or aldehyde. For example, using chloroacetone as the carbonyl source under basic conditions (e.g., KOH in methanol) yields 3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by cyclization with the carbonyl compound. Typical conditions include refluxing in methanol for 8–12 hours, achieving yields of 70–85%.
Key Reaction Parameters
-
Solvent: Methanol or ethanol
-
Base: KOH or K₂CO₃
-
Temperature: 60–70°C (reflux)
-
Time: 8–15 hours
Stereochemical Control and Isolation
Thermodynamic vs. Kinetic Control
The (Z)-isomer predominates under thermodynamic conditions (prolonged heating), while the (E)-isomer forms transiently during rapid reactions. Cooling the reaction mixture to 0–5°C post-condensation selectively precipitates the (Z)-form, as evidenced by similar protocols for analogous compounds.
Purification Techniques
-
Recrystallization: Methanol/ethyl acetate mixtures (1:3 v/v) yield high-purity (>95%) product.
-
Chromatography: Silica gel chromatography (ethyl acetate/petroleum ether, 1:4) resolves stereoisomeric impurities.
Alternative Synthetic Routes
Ultrasound-Assisted Synthesis
Adapting methods from thiazolidinone literature, ultrasound irradiation (40 kHz) reduces reaction time by 50% (4 hours vs. 8 hours conventional) while maintaining yields of 68–72%. This approach enhances mixing and nucleation, critical for stereoselective crystallization.
One-Pot Sequential Reactions
A streamlined protocol combines thioxothiazolidinone formation and Knoevenagel condensation in a single pot. Using K₂CO₃ as a dual-base catalyst in DMF at 100°C, the overall yield improves to 60–70%.
Comparative Data Table of Synthetic Methods
Mechanistic Considerations
The Knoevenagel condensation proceeds via a six-membered transition state, where the thioxothiazolidinone’s enolate attacks the aldehyde’s carbonyl carbon. Proton transfer and dehydration yield the (Z)-isomer, stabilized by intramolecular hydrogen bonding between the thioxo group and indolinone NH.
Challenges and Solutions
-
Stereochemical Purity: Prolonged heating (>10 hours) increases (Z)-selectivity but risks decomposition. Solution: Stepwise cooling (70°C → 25°C → 0°C) during crystallization.
-
Byproduct Formation: Oxindole dimerization occurs at high temperatures. Mitigation: Use of radical inhibitors (e.g., BHT) at 0.1 wt% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the indole and thiazolidinone rings.
Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the furan, indole, and thiazolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's promising antimicrobial properties. It has demonstrated significant antibacterial and antifungal activities compared to standard drugs:
- Antibacterial Activity : The compound exhibited higher potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa than conventional antibiotics like ampicillin. The structure of the compound allows for effective interaction with bacterial targets, leading to enhanced antibacterial activity .
- Antifungal Activity : In vitro evaluations revealed that the compound outperformed traditional antifungal agents, showing 6–52 times greater activity against various fungal strains .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction in cancer cells:
- Mechanistic Insights : Studies using molecular docking techniques have indicated that (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one interacts favorably with cancer-related targets, suggesting a pathway for further development as an anticancer agent .
- In Vitro Studies : The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it was found to inhibit cell proliferation in HCT116 and MCF7 cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
Study 1: Antimicrobial Evaluation
In a comparative study, (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one was evaluated alongside standard antimicrobial agents. The results indicated that this compound exhibited superior efficacy against both gram-positive and gram-negative bacteria, establishing it as a candidate for further research in developing new antimicrobial therapies .
Study 2: Anticancer Activity
Another study focused on the compound's effects on different cancer cell lines. The results demonstrated that it not only inhibited cell growth but also induced apoptosis through the activation of specific apoptotic pathways. These findings suggest that the compound could be developed into a novel anticancer drug .
Comparative Analysis of Biological Activities
| Activity Type | Compound Name | Efficacy Comparison |
|---|---|---|
| Antibacterial | (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | More potent than ampicillin against MRSA |
| Antifungal | (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | 6–52 times more effective than ketoconazole |
| Anticancer | (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | Significant inhibition in HCT116, MCF7 |
Mechanism of Action
The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key rhodanine derivatives with substituents at positions 3 and 5, along with their physical properties and reported activities:
Key Structural and Functional Insights
Position 3 Substituents
- Furan-2-ylmethyl (Target Compound): The furan ring’s electron-rich nature may enhance solubility and π-π interactions.
- Benzo[d]thiazol-2-yl (A5, Ev6) : This substituent improved α-amylase inhibition (IC₅₀ = 17.45 µg/mL) due to hydrophobic interactions with enzyme pockets .
- 3-Hydroxyphenyl (5b, Ev8) : Enhanced antimicrobial activity against resistant strains (e.g., MRSA), likely due to hydrogen bonding with bacterial targets .
Position 5 Substituents
- 2-Oxoindolin-3-ylidene (Target Compound): The indolinone lactam may participate in hydrogen bonding, similar to 5-chloro-2-oxoindolin-3-ylidene derivatives (Ev3), which were synthesized via Knoevenagel condensation .
- 4-Methoxybenzylidene (3a, Ev1) : Exhibited potent aldose reductase inhibition (85% yield), attributed to methoxy group’s electron-donating effects .
- 1-Methylindol-3-ylmethylene (5b, Ev8) : Demonstrated 6–17-fold higher antifungal activity than reference drugs, highlighting the importance of indole’s planar structure .
Biological Activity
(Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its potential in medicinal chemistry. The presence of the furan and indolin moieties contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one. Thiazolidinones have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Thiazolidinone derivatives induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction : These compounds have been observed to promote apoptosis in cancer cells by activating intrinsic pathways, often involving caspase activation.
A detailed study indicated that derivatives of thiazolidinones exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines, demonstrating significant potency compared to standard chemotherapeutics .
Antiviral Activity
The antiviral properties of (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one have also been explored, particularly against HIV and SARS-CoV-2:
- HIV Inhibition : Molecular docking studies suggest that this compound interacts effectively with the gp41 protein of HIV, potentially inhibiting viral entry into host cells .
- SARS-CoV-2 Activity : Recent investigations into thiazolidinone derivatives have identified them as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2. Compounds displayed IC50 values as low as 1.55 µM with low cytotoxicity .
Other Pharmacological Activities
Beyond anticancer and antiviral effects, (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one has shown potential in other areas:
- Antioxidant Activity : Compounds within this class exhibit significant antioxidant properties, which may contribute to their overall therapeutic efficacy.
- Anti-inflammatory Effects : Some thiazolidinones have demonstrated the ability to inhibit inflammatory cytokines, offering potential benefits in treating inflammatory diseases .
Summary of Findings
| Biological Activity | Mechanism/Effect | IC50 Values |
|---|---|---|
| Anticancer | Cell cycle arrest; apoptosis | 10 - 20 µM |
| Antiviral (HIV) | Inhibition of gp41 protein | Not specified |
| Antiviral (SARS-CoV-2) | Inhibition of main protease | 1.55 µM |
| Antioxidant | Free radical scavenging | Not specified |
| Anti-inflammatory | Inhibition of cytokines | Not specified |
Q & A
Q. What are the optimal synthetic routes for (Z)-3-(furan-2-ylmethyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) with a substituted indole derivative under reflux in acetic acid with sodium acetate as a catalyst. Reaction progress is monitored via TLC .
- Step 2 : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or alkylation. For example, reaction with 2-furanmethanol in the presence of a base (e.g., piperidine) in a solvent like toluene .
- Purification : Ethanol or methanol recrystallization is commonly used to isolate the final product .
Q. How is this compound characterized using spectroscopic methods?
- IR Spectroscopy : Key absorption bands include C=O (1690–1710 cm⁻¹), C=S (1150–1250 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
- NMR : The Z-configuration of the benzylidene group is confirmed by a deshielded proton signal at δ 7.5–8.0 ppm (¹H NMR) and characteristic carbonyl carbon signals at δ 170–180 ppm (¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm deviation .
Q. What initial biological assays are suitable for evaluating its activity?
- Enzyme Inhibition : Screen against α-amylase/α-glucosidase using colorimetric assays (e.g., DNSA method) at concentrations of 10–100 µM .
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Software Tools : Use SHELXL for small-molecule refinement, leveraging restraints for anisotropic displacement parameters. Cross-validate with PLATON to check for missed symmetry or twinning .
- Validation Metrics : Monitor R-factor convergence (target: R1 < 5%), and analyze residual electron density maps to identify disordered solvent molecules .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) to explain packing anomalies .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for biological activity?
- Pharmacophore Modeling : Identify critical moieties (e.g., 2-oxoindolin-3-ylidene for enzyme inhibition) using software like Schrodinger’s Phase .
- Substitution Patterns : Compare derivatives with halogen (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂) at the benzylidene position. For example, 4-nitro substitution enhances α-glucosidase inhibition by 30% compared to unsubstituted analogs .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., hemoglobin subunits) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
